Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate

Catalog No.
S8517609
CAS No.
86235-82-7
M.F
C17H14O4
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate

CAS Number

86235-82-7

Product Name

Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate

IUPAC Name

methyl 4-(3-oxo-3-phenylpropanoyl)benzoate

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C17H14O4/c1-21-17(20)14-9-7-13(8-10-14)16(19)11-15(18)12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

LRMYWDOAJZQFJQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2

Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate is an organic compound characterized by its ester functional group and a ketone moiety. It features a methyl ester of 4-carboxybenzoic acid, with a phenyl group attached to the carbon chain, specifically at the 3-position of the propanoyl group. This compound is notable for its structural complexity, which includes both aromatic and aliphatic components, making it of interest in various chemical and biological applications.

  • Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form methyl 4-carboxybenzoate and 3-oxo-3-phenylpropanoyl.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation: It can participate in condensation reactions with amines or other nucleophiles, forming amides or other derivatives.

This compound exhibits a range of biological activities, primarily due to its structural features that allow it to interact with various biological targets. Preliminary studies suggest potential anti-inflammatory and analgesic properties. Its ability to modulate enzyme activity makes it a candidate for further pharmacological exploration.

Several methods exist for synthesizing methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate:

  • Amidation Reaction: An amidation reaction between isobutyryl methyl acetate and aniline can yield this compound with high efficiency. The process typically involves heating under reflux conditions with a suitable catalyst such as triethylamine or quadrol, achieving yields greater than 96% .
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate precursors, such as benzoyl chloride and propanoyl derivatives.

Interaction studies have shown that methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate can interact with various enzymes and receptors, suggesting its potential role as an inhibitor or modulator in biochemical pathways. These interactions warrant further investigation to elucidate its mechanisms of action and therapeutic potential.

Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate shares structural similarities with several related compounds, which include:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-(2-cyano-3-phenylpropanoyl)benzoateContains a cyano group instead of a ketonePotentially different reactivity due to electron-withdrawing nature of cyano
Methyl 4-(3-oxopropyl)benzoateLacks the phenyl group on the propanoyl chainSimpler structure may lead to different biological properties
Methyl 4-(hydroxyiminomethyl)benzoateContains a hydroxylamine functional groupPotential for different biological interactions due to the presence of nitrogen

The uniqueness of methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds. Further research is needed to fully understand its properties and potential applications in various fields.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

282.08920892 g/mol

Monoisotopic Mass

282.08920892 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

Explore Compound Types